molecular formula C21H20N4O B2768474 2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide CAS No. 1795416-20-4

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Cat. No.: B2768474
CAS No.: 1795416-20-4
M. Wt: 344.418
InChI Key: NUGBQSUSLOJLKE-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a structurally complex molecule featuring a diphenylacetamide core linked to a pyrazoloimidazole heterocycle via an ethyl spacer.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21(22-13-14-24-15-16-25-19(24)11-12-23-25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15-16,20H,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGBQSUSLOJLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, while the pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, structural features, and inferred biological implications.

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents/Modifications Synthesis Method Potential Biological Relevance Reference
2,2-Diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide (Target) Pyrazoloimidazole + diphenylacetamide Ethyl linker, diphenyl groups Likely via coupling reactions Hypothesized CNS/kinase targeting N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m, 7a-m) Triazole + acetamide Naphthyloxy-methyl, phenyl 1,3-dipolar cycloaddition Antimicrobial (inferred from IR/NMR)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted)benzamide (W1) Benzimidazole + thioacetamide Thioether, nitro groups Condensation with phthalic anhydride Antimicrobial/anticancer
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (28-31) Benzimidazole + pyrazole Varied benzimidazole substituents EDCI/HOBt-mediated coupling Enzyme inhibition (structural inference)
N,N-Diethyl-2-(5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA precursor) Pyrazolopyrimidine + acetamide Diethylamino, methyl groups Stille coupling (iodo to stannyl) Radiotracer potential
2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide (III) Benzimidazole + acetohydrazide Hydrazide, phenyl Hydrazine hydrate reaction Chelation/pro-drug potential

Physicochemical Properties

  • Lipophilicity : The target’s diphenylacetamide likely increases logP compared to naphthyl (6a-m) or phenyl (III) analogs, impacting bioavailability .
  • Solubility: Benzimidazole derivatives (28-31) with polar substituents (e.g., triazoles) may exhibit better aqueous solubility than the target’s non-polar diphenyl groups .

Biological Activity

2,2-Diphenyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]imidazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines with promising results.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
NCI-H460 (Lung)12.50
SF-268 (Brain)42.30

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory activity. Pyrazolo[1,5-a]imidazole derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Mechanism of Action:
The compound may exert its anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The incorporation of the pyrazolo[1,5-a]imidazole moiety is crucial for enhancing the biological activity of the compound.

Key Steps in Synthesis:

  • Formation of the pyrazolo[1,5-a]imidazole core through cyclization reactions.
  • Alkylation with diphenylethylamine to introduce the diphenyl group.
  • Acetylation to yield the final product.

Structure-Activity Relationship:
The presence of both diphenyl and pyrazolo[1,5-a]imidazole groups appears to be essential for its anticancer activity. Variations in substituents on these moieties can significantly affect potency and selectivity.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in clinical settings:

  • Study on MCF7 Cells: A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, suggesting its potential as a therapeutic agent for breast cancer .
  • Inflammation Model: In an animal model of inflammation, administration of this compound led to a marked reduction in edema and inflammatory markers compared to control groups .

Q & A

Q. Table 1. SAR of Key Analogues

Substituent on PyrazoleBiological Activity (IC50_{50}, μM)Solubility (LogP)
4-Methoxyphenyl1.2 ± 0.3 (MCF-7)2.8
3-Trifluoromethylphenyl0.9 ± 0.2 (HeLa)3.5
Unsubstituted phenyl>10 (Inactive)4.1

How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions (e.g., apoptosis induction vs. cell cycle arrest) require:

  • Orthogonal assays : Combine flow cytometry (apoptosis markers) with Western blotting (cyclin D1/p21 expression) .
  • Target engagement studies : Use thermal shift assays or SPR to validate binding to suspected targets (e.g., kinases or tubulin) .
  • Pharmacokinetic profiling : Assess whether discrepancies arise from bioavailability differences (e.g., plasma half-life, tissue distribution) .

What strategies optimize solubility without compromising bioactivity?

  • Functional group modifications : Introduce hydrophilic groups (e.g., sulfonate, PEG) at the acetamide’s ethyl linker or pyrazole’s para position .
  • Prodrug approaches : Convert the acetamide to a hydrolyzable ester (e.g., ethyl ester), which improves aqueous solubility and is cleaved in vivo .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to balance solubility and cytotoxicity .

Methodological Considerations

How should researchers design dose-response experiments for this compound?

  • Range selection : Start with 0.1–100 μM based on preliminary cytotoxicity data.
  • Time points : Include 24, 48, and 72 hr exposures to capture dynamic effects .
  • Controls : Use staurosporine (apoptosis positive control) and vehicle (DMSO) to normalize results .

What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., EGFR, CDK2). Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .

Data Contradiction Analysis

How to address variability in enzymatic inhibition assays?

  • Enzyme source standardization : Use recombinant proteins (e.g., from HEK293 cells) to minimize batch variability .
  • Negative controls : Include known inhibitors (e.g., imatinib for kinases) to validate assay conditions .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish significant differences (p < 0.01) .

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